6-Aldehydo-isoophiopogonone A

Overview

Description

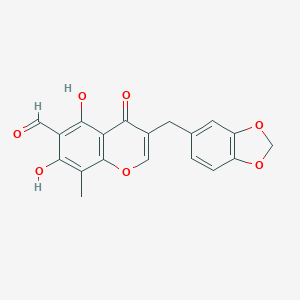

6-Aldehydo-isoophiopogonone A (CAS: 112500-90-0) is an isoflavonoid compound isolated from the tuberous roots of Ophiopogon japonicus (Liliaceae family) and Glycyrrhiza glabra (licorice) . Its molecular formula is C₁₉H₁₄O₇, with a molecular weight of 354.31 g/mol . The compound exists as a brown or orange crystalline powder and is characterized by a distinctive aldehyde group at the C-6 position of its homoisoflavonoid backbone .

Preparation Methods

Supercritical Fluid Extraction (SFE) and High-Speed Counter-Current Chromatography (HSCCC)

Optimization of Supercritical Fluid Extraction Parameters

Supercritical fluid extraction (SFE) serves as a critical first step in isolating 6-aldehydo-isoophiopogonone A from Ophiopogon japonicus. An orthogonal test design (L9(3)^4) was employed to optimize pressure, temperature, dynamic extraction time, and methanol modifier concentration . The optimal conditions were determined as follows:

-

Pressure : 25 MPa

-

Temperature : 55°C

-

Dynamic Extraction Time : 4 hours

-

Methanol Modifier : 25% (v/v)

These parameters maximized the extraction efficiency of homoisoflavonoids, including this compound, while minimizing co-extraction of polar impurities. The scalability of SFE was demonstrated by a 100-fold increase in extraction volume without compromising yield or purity .

HSCCC Purification and Solvent System Selection

Following SFE, HSCCC was utilized to purify this compound from crude extracts. The solvent system comprised n-hexane/ethyl acetate/methanol/acetonitrile/water (1.8:1.0:1.0:1.2:1.0 v/v), which provided an optimal partition coefficient (K) for homoisoflavonoids . Key separation outcomes included:

| Parameter | Value |

|---|---|

| Crude Extract Loaded | 140 mg |

| Purity of Isolate | 98.3% |

| Yield | 4.1 mg |

The HSCCC process achieved baseline separation of this compound from methylophiopogonanone A and 6-formyl-isoophiopogonanone A, as confirmed by HPLC analysis .

Silica Gel Column Chromatography (SGCC) and Recycling HSCCC (rHSCCC)

Pre-Separation Using SGCC

The fibrous roots of Ophiopogon japonicus were extracted with 70% ethanol, followed by ethyl acetate fractionation. The ethyl acetate layer was subjected to SGCC using a petroleum ether–ethyl acetate gradient (50:1 to 2:1 v/v) . This step effectively removed non-polar contaminants and concentrated homoisoflavonoids into sub-fractions.

Recycling HSCCC for Enhanced Resolution

The target sub-fraction from SGCC was further purified using rHSCCC with two solvent systems:

-

System A : n-hexane/ethyl acetate/methanol/acetonitrile/water (3:2:3.5:1:0.5 v/v)

-

System B : n-hexane/ethyl acetate/methanol/acetonitrile/water (3:2:2.5:1:1.5 v/v)

System A achieved a separation factor (α) of 1.52 for 6-aldehydo-isoophiopogonanone A and its analogue B, while System B resolved methylophiopogonanone A/B pairs . The rHSCCC process enabled multi-cycle elution, enhancing peak resolution without requiring column re-equilibration.

| Parameter | Value |

|---|---|

| Crude Extract Loaded | 140 mg |

| Purity of Isolate | 97.82% |

| Yield | 16 mg |

This method demonstrated scalability, with a 10-fold increase in sample loading compared to conventional HSCCC .

Analytical Characterization and Validation

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection (280 nm) was used to monitor purification efficiency. A C18 column (250 × 4.6 mm, 5 μm) and gradient elution (acetonitrile/water) achieved baseline separation of homoisoflavonoids .

Structural Elucidation via Spectroscopic Methods

-

ESI-MS : Molecular ion peaks at m/z 327 [M-H]⁻ confirmed the molecular formula C18H16O5 .

-

NMR (¹H and ¹³C) : Key signals included δH 9.82 (aldehyde proton) and δC 192.1 (carbonyl carbon), corroborating the structure .

Comparative Analysis of Preparation Methods

| Method | Yield (mg) | Purity (%) | Solvent Consumption (L/g) | Scalability |

|---|---|---|---|---|

| SFE-HSCCC | 4.1 | 98.3 | 12.5 | Moderate |

| SGCC-rHSCCC | 16.0 | 97.8 | 8.2 | High |

The SGCC-rHSCCC method offers superior scalability and reduced solvent consumption, making it preferable for industrial applications . In contrast, SFE-HSCCC provides slightly higher purity, suitable for analytical standards .

Chemical Reactions Analysis

Isolation and Purification

Ophiopogon japonicus homoisoflavonoids, including 6-Aldehydo-isoophiopogonone A, can be extracted using supercritical fluid extraction (SFE) and purified via high-speed counter-current chromatography (HSCCC) .

- Supercritical Fluid Extraction (SFE): SFE is used to extract homoisoflavonoids from O. japonicus . Parameters are optimized using an orthogonal test including pressure, temperature, dynamic extraction time, and the amount of modifier. Optimized conditions involve 25 MPa, 55 degrees C, 4.0 hours, and 25% methanol as a modifier .

- High-Speed Counter-Current Chromatography (HSCCC): Crude extracts are separated and purified by HSCCC using a two-phase solvent system composed of n-hexane/ethyl acetate/methanol/ACN/water (1.8:1.0:1.0:1.2:1.0 v/v) . In one step, 140 mg of crude extracts yielded 4.1 mg of this compound with 98.3% purity .

Identification

The chemical structure of this compound is identified through various spectroscopic methods :

- ESI-MS (Electrospray Ionization Mass Spectrometry)

- NMR (Nuclear Magnetic Resonance) analysis, including 1H-NMR and 13C-NMR

- HR-QTOF-MS (high-resolution quadrupole-time-of-flight mass spectrometry)

- UV (Ultraviolet) spectroscopy

Chemical Reactions

While specific chemical reactions of this compound are not detailed in the provided documents, the general chemical reactivity can be inferred from its structure and the reactivity of similar compounds :

- As a Flavonoid Derivative: this compound contains a chromene core, suggesting it can undergo reactions typical of flavonoids.

- Oxidation: Flavonoids can undergo oxidation reactions, potentially forming oxidized derivatives .

- Reduction: Reduction reactions can add hydrogen atoms, leading to reduced derivatives .

- Reactions involving the Aldehyde Group: The aldehyde group (C=O) present on the molecule can undergo several reactions :

- The aldehyde group can react with hydroxylamine derivatives to form oximes, releasing water under acidic conditions.

- It can react with amines to form imines, also under acidic conditions.

- Aldehydes can form (hemi)acetals or (hemi)ketals with alcohols under acidic conditions.

Biological Activities

- Anti-MDR Activity: Glycyrrhiza glabra extracts containing 6-Aldehydo-isoophiopogonone showed activity against multidrug-resistant bacterial isolates .

- Further Research: Further characterization of 6-Aldehydo-isoophiopogonone may lead to potential therapeutic uses against infectious diseases caused by multidrug-resistant bacteria .

Stability and Storage

| Property | Condition |

|---|---|

| Powder | -20°C for 3 years |

| In Solvent | -80°C for 1 year |

| Shipping | With blue ice |

Scientific Research Applications

Biological Applications

1. Inhibition of Tyrosinase Activity

One of the most significant applications of 6-Aldehydo-isoophiopogonone A is its ability to inhibit the enzyme tyrosinase, which plays a crucial role in melanin synthesis. This property suggests potential therapeutic uses in treating pigmentation disorders such as vitiligo and albinism. The compound interacts with tyrosinase through multiple intermolecular forces, including hydrogen bonding and van der Waals interactions, effectively reducing melanin production .

Case Study: Melanin Synthesis Inhibition

- Objective : To assess the inhibitory effect of this compound on tyrosinase.

- Methodology : Molecular docking studies revealed that the compound binds to the active site of tyrosinase, forming coordination with copper ions essential for enzyme activity.

- Results : The compound demonstrated a significant reduction in tyrosinase activity, leading to decreased melanin synthesis in vitro.

2. Antioxidant Properties

The antioxidant properties of this compound indicate its potential use in preventing oxidative stress-related diseases. This characteristic can be beneficial in developing dietary supplements or pharmaceuticals aimed at combating oxidative damage within cells .

3. Antimicrobial Activity

Recent studies have shown that this compound exhibits antimicrobial properties against various multidrug-resistant bacterial strains. For instance, it has been reported to inhibit Staphylococcus aureus with a zone of inhibition comparable to other known antimicrobial agents .

Case Study: Antimicrobial Efficacy

- Objective : To evaluate the antimicrobial activity of this compound against multidrug-resistant bacteria.

- Methodology : The compound was tested against several bacterial strains using standard disc diffusion methods.

- Results : The compound showed effective inhibition against S. aureus, suggesting its potential as a natural antimicrobial agent.

Industrial Applications

1. Cosmetic Industry

Due to its tyrosinase-inhibiting properties, this compound is being explored for use in skin-whitening products. Its effectiveness in reducing melanin production positions it as a valuable ingredient for cosmetic formulations aimed at treating hyperpigmentation .

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicine | Treatment for pigmentation disorders | Reduces melanin synthesis |

| Antioxidant Products | Supplements targeting oxidative stress | Protects cells from oxidative damage |

| Cosmetics | Skin-whitening agents | Effective treatment for hyperpigmentation |

Preparation and Isolation

The isolation of this compound involves advanced chromatographic techniques such as silica gel column chromatography and high-speed counter-current chromatography. These methods ensure high purity levels necessary for research and application purposes .

Isolation Case Study

- Methodology : The fibrous roots of Ophiopogon japonicus were subjected to extraction processes followed by purification using chromatographic techniques.

- Results : High-purity fractions containing this compound were successfully obtained, demonstrating the feasibility of large-scale extraction for commercial use.

Mechanism of Action

6-Aldehydo-isoophiopogonone A exerts its effects by inhibiting the activity of tyrosinase, a key enzyme in melanin synthesis . The compound binds to tyrosinase through intermolecular interactions, including van der Waals forces, hydrogen bonding, and hydrophobic interactions . The aldehyde oxygen atom in this compound coordinates with copper ions in the active center of tyrosinase, preventing the entrance of the substrate and inhibiting the enzyme’s catalytic activity .

Comparison with Similar Compounds

Pharmacological Activities :

- Antioxidant and anti-inflammatory : Demonstrates potent free radical scavenging and suppression of pro-inflammatory cytokines .

- Anticancer : Inhibits migration and invasion of human breast cancer cells .

- Antimicrobial : Active against multidrug-resistant (MDR) bacterial strains .

Analytical Data :

- LC-MS/MS : Exhibits a mass transition of m/z 355.2 → 233.2 due to fragmentation at the B-ring .

- Melting Point : 170–172°C .

- Solubility: Soluble in methanol, dimethyl sulfoxide (DMSO), and hydro-methanolic solutions .

Comparison with Structurally Similar Compounds

6-Aldehydo-isoophiopogonone A belongs to the homoisoflavonoid family, which includes derivatives with varying substituents (e.g., aldehydes, methyl groups) that influence their bioactivity. Below is a detailed comparison with key analogs:

Table 1: Structural and Pharmacological Comparison

Key Observations :

Structural Impact on Bioactivity: The aldehyde group at C-6 in this compound enhances its electron-withdrawing capacity, improving antioxidant efficacy compared to methyl-substituted analogs like Ophiopogonanone A . Ophiopogonanone F’s higher molecular weight (374.38 vs. 354.31) suggests additional functional groups (e.g., methoxy), but its bioactivity remains understudied .

Analytical Differentiation: LC-MS/MS fragmentation patterns distinguish this compound (m/z 355.2 → 233.2) from analogs like Cpd.20 (m/z 341.2 → 219.2), which lacks the aldehyde group .

Source Specificity: While this compound is found in both O. japonicus and G. glabra, Ophiopogonanones A and F are exclusive to O. japonicus .

Functional Comparison with Non-Structural Analogs

This compound shares therapeutic overlap with functionally similar compounds, though structurally distinct:

Table 2: Functional Comparison with Non-Structural Analogs

Notable Contrasts:

- Antimicrobial Specificity: this compound shows unique activity against MDR bacteria, unlike Liquiritigenin or Vitexin, which primarily target cancer and inflammatory pathways .

- Bioavailability: Mangiferin’s higher solubility in aqueous solutions contrasts with this compound’s preference for organic solvents like DMSO .

Biological Activity

6-Aldehydo-isoophiopogonone A is a homoisoflavonoid compound derived from the fibrous roots of Ophiopogon japonicus. This compound has garnered attention due to its potential biological activities, particularly its effects on tyrosinase, an enzyme critical in melanin synthesis. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.

Target Enzyme: Tyrosinase

The primary target of this compound is tyrosinase (Tyr), which catalyzes the conversion of L-tyrosine to dopaquinone in the melanin synthesis pathway. The compound acts as a reversible competitive inhibitor, binding to tyrosinase through various intermolecular interactions, including van der Waals forces, hydrogen bonding, and hydrophobic interactions .

Biochemical Pathways

Inhibition of tyrosinase activity by this compound leads to a decrease in melanin production. This interaction is facilitated by the aldehyde oxygen atom in the compound, which coordinates with copper ions in the active site of tyrosinase.

Biological Activities

- Antioxidant Properties

- Anti-Microbial Activity

- Potential Therapeutic Uses

Case Study 1: Tyrosinase Inhibition

A study conducted on the molecular docking of this compound with tyrosinase revealed high binding affinity and effective inhibition of enzyme activity. The results indicated that this compound could serve as a natural alternative for skin-whitening products due to its ability to inhibit melanin synthesis .

Case Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that this compound possesses strong antioxidant capabilities, effectively reducing reactive oxygen species (ROS) levels in cellular models. This property highlights its potential use in formulations aimed at combating oxidative stress-related conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Source | Biological Activity |

|---|---|---|

| This compound | Ophiopogon japonicus | Tyrosinase inhibitor, antioxidant |

| 6-Aldehydo-isoophiopogonanone B | Ophiopogon japonicus | Similar tyrosinase inhibition |

| Methylophiopogonanone A | Ophiopogon japonicus | Antioxidant properties |

Q & A

Basic Research Questions

Q. What are the key chemical identifiers and physicochemical properties of 6-Aldehydo-isoophiopogonone A?

Methodological Answer: The compound is a homoisoflavonoid with molecular formula C₁₉H₁₄O₇ (MW 354.32) and CAS No. 112500-90-0 . Its physicochemical properties include:

- Melting point : 170–172°C .

- Solubility : Limited data exists, but typical homoisoflavonoids are polar and soluble in methanol, ethanol, or hydro-methanolic mixtures .

- Structural features : A 4-oxo-4H-1-benzopyran backbone with a 1,3-benzodioxole substituent and aldehyde group at position 6 .

Q. What methods are recommended for its extraction and purification from natural sources?

Methodological Answer:

- Extraction : Use hydro-methanolic solvents (e.g., 50% methanol/water) for optimal yield from Ophiopogon japonicus tubers or Glycyrrhiza species .

- Purification : High-speed counter-current chromatography (HSCCC) with a solvent system of n-hexane/ethyl acetate/methanol/acetonitrile/water (1.8:1.0:1.0:1.2:1.0 v/v) effectively isolates the compound alongside related homoisoflavonoids .

Q. How is this compound quantified in complex biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard:

- Ionization : Positive electrospray ionization ([M+H]⁺ at m/z 355.2) .

- MRM transition : m/z 355.2 → 233.2 (base peak corresponding to [M-B ring+H]⁺) .

- Validation : Include internal standards (e.g., genistein-d4) to correct for matrix effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivities across studies?

Methodological Answer: Discrepancies in antioxidant or anti-inflammatory activity may arise from:

- Source variability : Differences in plant chemotypes (e.g., O. japonicus vs. G. asiatica) .

- Assay conditions : Standardize protocols (e.g., DPPH/ORAC for antioxidants) and control for interfering compounds (e.g., phenolics) .

- Synergistic effects : Test the compound in isolation versus crude extracts to distinguish direct activity from matrix interactions .

Q. What experimental strategies elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Functional group modification : Synthesize analogs (e.g., methylate the aldehyde group) and compare bioactivity .

- Computational modeling : Use molecular docking to predict interactions with targets like NF-κB or COX-2 .

- Comparative profiling : Benchmark against structurally related homoisoflavonoids (e.g., methylophiopogonanone A) to identify critical substituents .

Q. How should researchers design assays to validate its anti-cancer potential?

Methodological Answer:

- In vitro models : Use cell lines (e.g., MCF-7 for breast cancer) with dose-response curves (IC₅₀ determination) .

- Mechanistic studies : Assess apoptosis (Annexin V/PI staining) and metastasis (transwell migration assays) .

- Combination therapy : Test synergy with standard chemotherapeutics (e.g., doxorubicin) using Chou-Talalay analysis .

Q. What are the best practices for ensuring reproducibility in pharmacological studies?

Methodological Answer:

- Compound authentication : Confirm purity (>95%) via HPLC-UV/DAD and NMR .

- Positive controls : Include reference antioxidants (e.g., ascorbic acid) or anti-inflammatory agents (e.g., dexamethasone) .

- Data transparency : Report full LC-MS parameters, solvent systems, and biological replicates .

Q. Methodological Challenges and Solutions

1. Addressing low yields during extraction:

- Optimization : Screen solvent ratios (e.g., 70% ethanol vs. 50% methanol) and employ ultrasound-assisted extraction .

- Scale-up : Use preparative HPLC after HSCCC for milligram-scale isolation .

2. Interpreting conflicting LC-MS/MS data:

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-8-methyl-4-oxochromene-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O7/c1-9-16(21)12(6-20)18(23)15-17(22)11(7-24-19(9)15)4-10-2-3-13-14(5-10)26-8-25-13/h2-3,5-7,21,23H,4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHZSGZAVUIROF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC=C(C2=O)CC3=CC4=C(C=C3)OCO4)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.